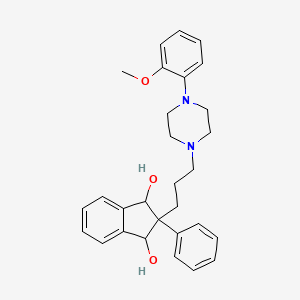
1,3-Indandiol, 2-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. It is known for its interaction with various biological targets, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Alkylation: The intermediate is then subjected to alkylation with 3-chloropropanol to yield 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol.
Cyclization: The next step involves the cyclization of the alkylated intermediate with 2-phenyl-1,3-dihydroindene-1,3-dione under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Recrystallization: To purify intermediates and the final product.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized piperazine derivatives.
Scientific Research Applications
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its interaction with serotonin and dopamine receptors.
Pharmacology: Studied for its binding affinity to various receptors, including alpha1-adrenergic receptors, which are targets for treating hypertension and other cardiovascular conditions.
Biochemistry: Used in research to understand the molecular mechanisms of receptor-ligand interactions.
Mechanism of Action
The compound exerts its effects primarily through interaction with G-protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release. This modulation affects various physiological processes, including mood regulation, cardiovascular function, and neural signaling.
Comparison with Similar Compounds
Similar Compounds
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Trazodone: An antidepressant that also interacts with serotonin receptors.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar therapeutic applications.
Uniqueness
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol is unique due to its dual interaction with both serotonin and dopamine receptors, providing a broader spectrum of pharmacological effects compared to compounds that target a single receptor type.
Properties
CAS No. |
31805-02-4 |
|---|---|
Molecular Formula |
C29H34N2O3 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C29H34N2O3/c1-34-26-15-8-7-14-25(26)31-20-18-30(19-21-31)17-9-16-29(22-10-3-2-4-11-22)27(32)23-12-5-6-13-24(23)28(29)33/h2-8,10-15,27-28,32-33H,9,16-21H2,1H3 |
InChI Key |
YRRLKHVPBHGPBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


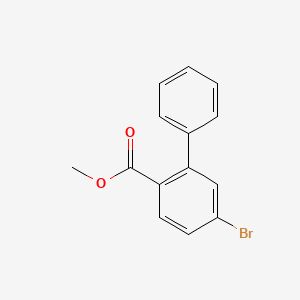
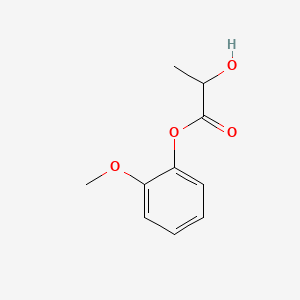
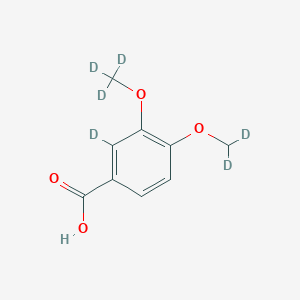
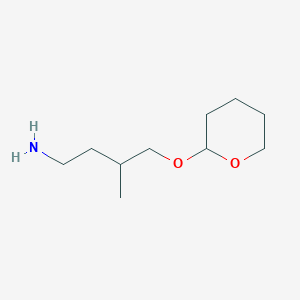
![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
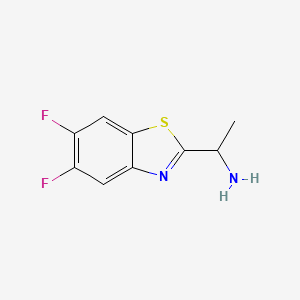


![2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13962334.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)

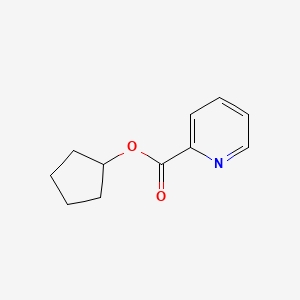
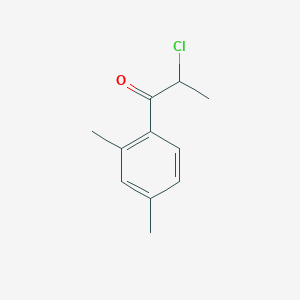
![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
